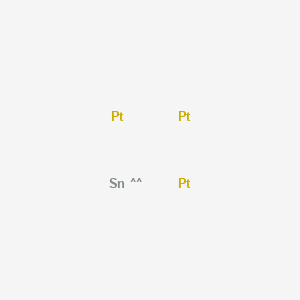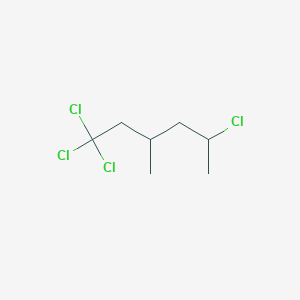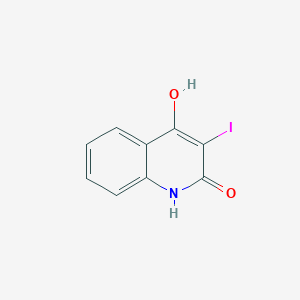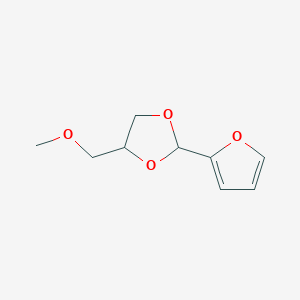![molecular formula C12H8AsI B14721004 5-Iodobenzo[b]arsindole CAS No. 6307-53-5](/img/structure/B14721004.png)
5-Iodobenzo[b]arsindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodobenzo[b]arsindole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound consists of an indole ring system with an iodine atom attached to the benzene ring, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[b]arsindole can be achieved through various synthetic routes. One common method involves the cyclization of 2-iodoaniline with an appropriate aldehyde or ketone under acidic conditions. This reaction typically requires the use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Industrial production methods often employ optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
化学反应分析
Types of Reactions
5-Iodobenzo[b]arsindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydroindoles.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. These reactions are usually performed under mild conditions to prevent over-reduction.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction can produce dihydroindoles. Substitution reactions can result in a wide range of functionalized indole derivatives, depending on the nucleophile employed.
科学研究应用
5-Iodobenzo[b]arsindole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: this compound is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Iodobenzo[b]arsindole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, this compound can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
5-Bromobenzo[b]arsindole: Similar in structure but with a bromine atom instead of iodine.
5-Chlorobenzo[b]arsindole: Contains a chlorine atom in place of iodine.
5-Fluorobenzo[b]arsindole: Features a fluorine atom instead of iodine.
Uniqueness
5-Iodobenzo[b]arsindole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic size and higher electronegativity of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for studying the effects of halogen substitution on indole derivatives.
属性
CAS 编号 |
6307-53-5 |
|---|---|
分子式 |
C12H8AsI |
分子量 |
354.02 g/mol |
IUPAC 名称 |
5-iodobenzo[b]arsindole |
InChI |
InChI=1S/C12H8AsI/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |
InChI 键 |
QZRPEUVYXHQFMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[As]2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


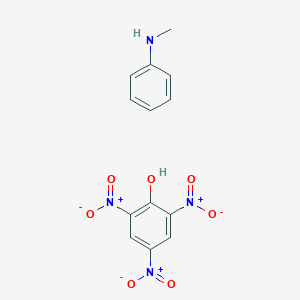
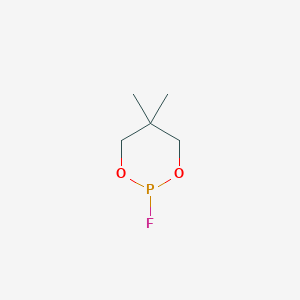
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
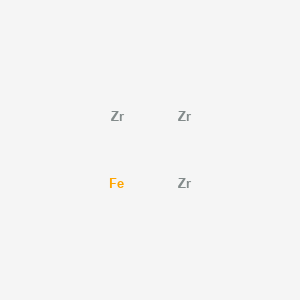

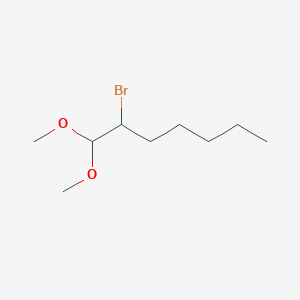
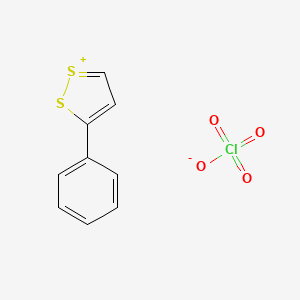
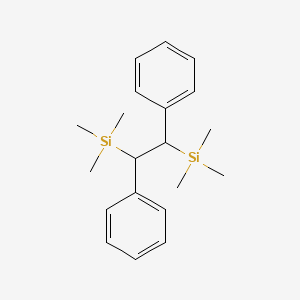
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
